2-Bromo-3-chloro-4-fluoro-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chloro-4-fluoro-6-nitrophenol is an organic compound with the molecular formula C6H2BrClFNO3 It is a derivative of phenol, characterized by the presence of bromine, chlorine, fluorine, and nitro groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-fluoro-6-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes the nitration of 2-bromo-3-chloro-4-fluorophenol using a mixture of sulfuric acid and nitric acid. The reaction is carried out at controlled temperatures to ensure the selective introduction of the nitro group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are often employed to purify the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as tin(II) chloride or iron in hydrochloric acid.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of 2-amino-3-chloro-4-fluoro-6-nitrophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-chloro-4-fluoro-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4-fluoro-6-nitrophenol involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or other biological effects .
Comparison with Similar Compounds
- 2-Bromo-4-fluoro-6-nitrophenol
- 2-Bromo-3-fluoro-6-nitrophenol
- 2-Bromo-4-nitrophenol
Comparison: 2-Bromo-3-chloro-4-fluoro-6-nitrophenol is unique due to the presence of three different halogens (bromine, chlorine, and fluorine) along with a nitro group. This combination of substituents imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of chlorine can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .
Properties
Molecular Formula |
C6H2BrClFNO3 |
---|---|
Molecular Weight |
270.44 g/mol |
IUPAC Name |
2-bromo-3-chloro-4-fluoro-6-nitrophenol |
InChI |
InChI=1S/C6H2BrClFNO3/c7-4-5(8)2(9)1-3(6(4)11)10(12)13/h1,11H |
InChI Key |
QTEFPMNYPACWSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.